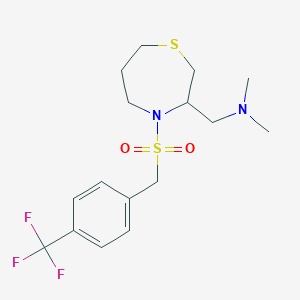![molecular formula C17H16N6O B2836846 6-(Pyridin-3-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202117-65-3](/img/structure/B2836846.png)
6-(Pyridin-3-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-3-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H16N6O and its molecular weight is 320.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on the synthesis of novel derivatives containing pyrimidine, pyridine, and other heterocyclic components due to their prominent biological activities. For instance, Pivazyan et al. (2019) explored the synthesis of new derivatives with plant growth stimulating effects, highlighting the agricultural applications of such compounds (V. A. Pivazyan, E. Ghazaryan, Zhermen A. Azaryan, A. Yengoyan, 2019). Similarly, Ibrahim and Behbehani (2014) developed a novel class of pyridazin-3-one derivatives, underscoring the importance of these compounds in synthesizing fused azines with potential pharmaceutical applications (H. M. Ibrahim, H. Behbehani, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of pyrimidinone and oxazinone derivatives, often fused with thiophene rings, have been investigated, showing promise in developing new antimicrobial agents. A study by Hossan et al. (2012) synthesized a series of such compounds, demonstrating their potential in combating bacterial and fungal infections (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Chelation and Crystal Engineering
Compounds containing pyridine and pyrimidine moieties have been explored for their ability to chelate metals, contributing to the field of crystal engineering. Duong et al. (2011) designed ligands to react with Ag(I) salts, forming cationic chelates that could be utilized in hydrogen-bonded crystal formation, showcasing the intersection of organic synthesis and material science (A. Duong, V. Métivaud, Thierry Maris, J. Wuest, 2011).
Antioxidant and Anti-inflammatory Applications
Research into the anti-inflammatory and antioxidant properties of related compounds has also been significant. Amr et al. (2007) synthesized a series of pyridines and pyrimidinones with notable anti-inflammatory activity, indicating their potential in developing new therapeutic agents (A. Amr, N. M. Sabry, Mohamed M. Abdulla, 2007).
Propiedades
IUPAC Name |
6-pyridin-3-yl-2-[(1-pyrimidin-2-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-16-5-4-15(14-3-1-6-18-9-14)21-23(16)12-13-10-22(11-13)17-19-7-2-8-20-17/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXTZFAPXDBTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2836766.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836768.png)
![6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2836770.png)
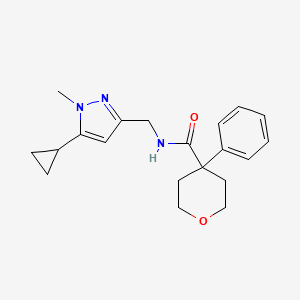

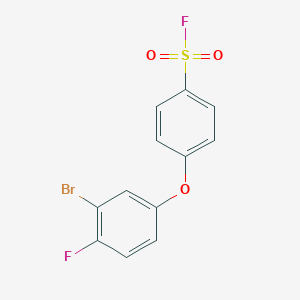
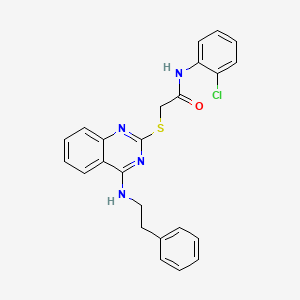
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)
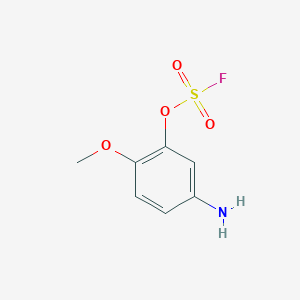
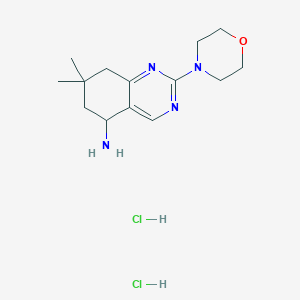
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2836784.png)
![2-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2836785.png)
